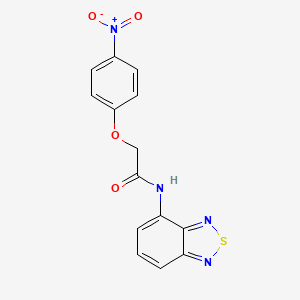![molecular formula C18H15F3N4O2S B5502974 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazole derivatives involves multiple steps, starting from basic precursors to complex reactions involving condensation, cyclization, and alkylation. For instance, a synthesis route for related compounds involves the preparation of a basic triazole ring followed by modifications through reactions with aromatic aldehydes to introduce different substituents, leading to a variety of derivatives with varied properties (Bekircan et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including variations of the compound , has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the dihedral angles between the triazole ring and attached phenyl rings, as well as the intermolecular hydrogen bonding that contributes to the stability and reactivity of these compounds (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including condensation with hydrazines, cyclization, and reactions with isothiocyanates to form thiosemicarbazides and subsequent triazole-thiones. These reactions not only demonstrate the chemical versatility of triazole compounds but also allow for the synthesis of a wide range of derivatives with potential biological activities (Hanif et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are closely related to their molecular structure and substituent groups. These properties are crucial for determining the conditions under which these compounds can be handled and applied in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interactions with other molecules, are influenced by the nature of the substituent groups attached to the triazole ring. Studies involving spectroscopic characterization (FT-IR, UV-Visible, NMR) and theoretical analyses (DFT calculations, molecular dynamics simulations) provide insights into the reactivity and potential applications of these compounds (Pillai et al., 2019).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds containing 1,2,4-triazole structures, similar to the requested chemical, have been extensively studied. For instance, Pillai et al. (2019) explored the synthesis, spectroscopic characterization, reactivity, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings, offering insights into the reactivity properties of such compounds through DFT calculations and molecular dynamics simulations (Pillai et al., 2019).
Anticancer Properties
Studies have investigated the anticancer potential of 1,2,4-triazole derivatives. Bekircan et al. (2008) synthesized derivatives and screened them for anticancer activity against a range of cancer types, highlighting the potential of these compounds in cancer treatment (Bekircan et al., 2008).
Antimicrobial Activities
The antimicrobial activities of new 1,2,4-triazole derivatives have also been a subject of research. Bektaş et al. (2010) focused on the synthesis of such compounds and their effectiveness against various microorganisms, indicating their potential in combating infections (Bektaş et al., 2010).
Thermal Decomposition and Magnetic Properties
El-gyar et al. (2007) studied the thermal decomposition, magnetic properties, and biological activities of Co(II), Ni(II), Cu(II), and Cd(II) complexes of triazole-3-thione Schiff bases. Their research offers valuable insights into the physical properties and potential biological applications of these complexes (El-gyar et al., 2007).
Urease Inhibition, Antioxidant and Antibacterial Studies
Hanif et al. (2012) synthesized a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and tested them for urease inhibition, antioxidant, and antibacterial activities. This research adds to the understanding of the multifaceted biological activities of triazole derivatives (Hanif et al., 2012).
Molecular Docking and DFT Investigations
Kumar et al. (2021) conducted conformational analysis and DFT investigations on triazole derivatives, using molecular docking to predict inhibitory activity against tuberculosis. Such studies are crucial in drug discovery and development, especially for diseases like TB (Kumar et al., 2021).
Safety and Hazards
特性
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c1-26-15-9-13(7-8-14(15)27-11-12-5-3-2-4-6-12)10-22-25-16(18(19,20)21)23-24-17(25)28/h2-10H,11H2,1H3,(H,24,28)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISAVJITTVUZRV-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)
![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)